molecular formula C15H23N3O3S B11930501 6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam

6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam

Cat. No.: B11930501
M. Wt: 325.4 g/mol
InChI Key: BWWVAEOLVKTZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecillinam, also known as amdinocillin, is an extended-spectrum penicillin antibiotic belonging to the amidinopenicillin class. It is specifically active against Gram-negative bacteria by binding to penicillin-binding protein 2 (PBP2). This compound is primarily used in the treatment of urinary tract infections and has also been employed to treat typhoid and paratyphoid fever .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mecillinam is synthesized from the 6-aminopenicillanic acid (6-APA) nucleus. The process involves the substitution of an amidino group at the 6 position in the β-lactam ring. One method involves using acetal as a raw material and organic alkali as a catalyst. The reaction does not require recrystallization, resulting in a product with over 95% purity and a yield of about 75% .

Industrial Production Methods: In an industrial setting, mecillinam is produced by adding 6-aminopenicillanic acid to dehydrated alcohol, followed by the addition of triethylamine and acetal under controlled temperature conditions. The mixture is then subjected to vacuum decompression and decolorization using activated carbon .

Chemical Reactions Analysis

Types of Reactions: Mecillinam undergoes various chemical reactions, including substitution reactions due to its β-lactam ring structure. It is susceptible to hydrolysis by β-lactamase enzymes, which can open the β-lactam ring and render the compound inactive .

Common Reagents and Conditions: The compound is often used in combination with β-lactamase inhibitors such as clavulanic acid to prevent its degradation. Mecillinam is also known to form penicilloate, which can lead to hypersensitivity reactions .

Major Products Formed: The primary product formed from the hydrolysis of mecillinam is penicilloate, an inactive substance. When combined with β-lactamase inhibitors, the major products are the active forms of the antibiotic that retain their antibacterial properties .

Scientific Research Applications

Mecillinam has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Uniqueness of Mecillinam: Mecillinam is unique in its high specificity for penicillin-binding protein 2 (PBP2) and its effectiveness against Gram-negative bacteria, particularly in urinary tract infections. Unlike other β-lactam antibiotics, mecillinam is less susceptible to degradation by β-lactamase enzymes when used in combination with β-lactamase inhibitors .

Properties

IUPAC Name

6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWVAEOLVKTZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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